molecular formula C17H16N4O2 B2861036 3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-75-5

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2861036
CAS No.: 2034475-75-5
M. Wt: 308.341
InChI Key: PMGOVWVMPQCBGF-UHFFFAOYSA-N
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Description

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives. This compound features a pyrazine ring substituted with a benzoylpiperidine moiety and a carbonitrile group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine ring and the introduction of the benzoylpiperidine and carbonitrile groups. Common synthetic routes include:

    Cyclization: Formation of the pyrazine ring through cyclization reactions.

    Nucleophilic Substitution: Introduction of the benzoylpiperidine moiety via nucleophilic substitution reactions.

    Nitrile Formation: Introduction of the carbonitrile group through reactions with cyanide sources.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications, including:

Properties

IUPAC Name

3-(1-benzoylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-15-16(20-9-8-19-15)23-14-7-4-10-21(12-14)17(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGOVWVMPQCBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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